BenchChemオンラインストアへようこそ!

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Kinase inhibition RTK profiling FLT-3 selectivity

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide-hydrazone derivative with molecular formula C14H13ClFN3O and molecular weight 293.73 g/mol. The compound features a 1-methylpyrrole-2-acetohydrazide core condensed with a 2-chloro-6-fluorobenzaldehyde, producing an (E)-configured hydrazone linkage confirmed by NMR spectroscopy (2 NMR spectra available via SpectraBase Compound ID JOPKpcsvoCF).

Molecular Formula C14H13ClFN3O
Molecular Weight 293.72 g/mol
Cat. No. B11975417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Molecular FormulaC14H13ClFN3O
Molecular Weight293.72 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+
InChIKeyFLIWFSDNUXLHLY-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: Core Structural Identity and Procurement-Relevant Characteristics


N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide-hydrazone derivative with molecular formula C14H13ClFN3O and molecular weight 293.73 g/mol [1]. The compound features a 1-methylpyrrole-2-acetohydrazide core condensed with a 2-chloro-6-fluorobenzaldehyde, producing an (E)-configured hydrazone linkage confirmed by NMR spectroscopy (2 NMR spectra available via SpectraBase Compound ID JOPKpcsvoCF) [1]. It belongs to the broader class of N-pyrrolyl hydrazide-hydrazones, which have been investigated for analgesic, anti-inflammatory, enzyme inhibitory, and insecticidal activities in preclinical models [2]. The distinctive 2-chloro-6-fluoro substitution pattern on the benzylidene ring differentiates it from commercially available mono-substituted and unsubstituted analogs (e.g., CAS 314071-10-8 and CAS 314071-05-1, Sigma-Aldrich) .

Why N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Cannot Be Replaced by Generic Hydrazone Analogs


The 2-chloro-6-fluoro substitution pattern on the benzylidene ring is not functionally interchangeable with other halogen substitution patterns. Direct comparative evidence from an isatin hydrazone series demonstrates that replacing 2-chloro-6-fluoro with 2,6-dichloro shifts kinase selectivity by approximately 2.8-fold against FLT-3 (IC50 0.546 µM vs 1.535 µM) while maintaining comparable EGFR and VEGFR-2 potency [1]. In a separate triazole scaffold, the 2-chloro-6-fluorobenzylidene group produces an acute toxicity profile (LD50 566–576 mg/kg) that is distinct from both the parent amine (LD50 357 ± 28 mg/kg) and other benzylidene-substituted analogs (LD50 up to 1250 ± 220 mg/kg) [2]. The combined chloro-fluoro ortho,ortho-disubstitution also confers unique electronic properties (Hirshfeld surface analysis shows H···Cl/Cl···H interactions contributing 13.50% to crystal packing) and lipophilicity modulation that cannot be replicated by mono-halogen, para-substituted, or unsubstituted benzylidene analogs available from standard chemical suppliers [3].

Quantitative Differentiation Evidence for N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Against Closest Analogs


FLT-3 Kinase Selectivity: 2-Chloro-6-fluoro vs 2,6-Dichloro Substitution Effect on RTK Inhibition Profile

In a direct head-to-head comparison of isatin hydrazone compounds differing only in benzylidene substitution, the 2-chloro-6-fluorobenzylidene analog (Compound 2) demonstrated 2.81-fold greater potency against FLT-3 kinase (IC50 = 0.546 µM) compared to the 2,6-dichlorobenzylidene analog (Compound 1, IC50 = 1.535 µM), while Compound 1 was 1.37-fold more potent against EGFR (0.269 vs 0.369 µM) and 1.15-fold more potent against VEGFR-2 (0.232 vs 0.266 µM) [1]. This inversion of selectivity—where the chloro-fluoro substitution favors FLT-3 over EGFR/VEGFR-2 relative to the dichloro substitution—provides quantifiable evidence that the 2-chloro-6-fluoro pattern is not interchangeable with 2,6-dichloro in kinase-targeted applications.

Kinase inhibition RTK profiling FLT-3 selectivity

Acute Toxicity Modulation: 2-Chloro-6-fluorobenzylidene LD50 Profile vs Alternative Benzylidene Substituents

In a systematic acute toxicity study of 4-(benzylideneamino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, introduction of the 2-chloro-6-fluorobenzylidene substituent reduced acute toxicity (LD50 = 566–576 mg/kg) compared to the unsubstituted parent amine (LD50 = 357 ± 28 mg/kg), representing a 1.59- to 1.61-fold reduction in toxicity [1]. However, alternative benzylidene substituents achieved greater toxicity reduction: 4-fluorobenzylidene, 3,4-difluorobenzylidene, 4-methoxybenzylidene, and 3,5-dimethoxybenzylidene derivatives exhibited LD50 values up to 1250 ± 220 mg/kg—approximately 2.17-fold less toxic than the 2-chloro-6-fluoro analog [1]. This positions the 2-chloro-6-fluorobenzylidene group as a moderate-toxicity option compared to both the more toxic parent amine and the less toxic alternative benzylidene substitutions.

Acute toxicity LD50 Safety profiling

Hydrolytic Stability of Pyrrole-Based Hydrazones Under Physiological pH Conditions

A validated UV/VIS spectrophotometric study of a model pyrrole-based hydrazone demonstrated that the hydrazone linkage is stable at blood pH (pH 7.4, 37°C) but undergoes hydrolysis under strong acidic conditions (pH 2.0, simulating gastric environment) and moderate alkaline conditions (pH 9.0, simulating intestinal environment), with further degradation at pH 13.0 [1]. In contrast, the parent pyrrole hydrazide was stable across all tested pH conditions (pH 2.0–13.0) [1]. A subsequent RP-HPLC stability study confirmed these findings and identified the hydrolysis products as the initial hydrazide and aldehyde, confirming the hydrazone group as the most labile site [2]. This stability profile establishes that the hydrazone C=N bond of pyrrole-based hydrazide-hydrazones is conditionally stable, requiring neutral pH formulation for storage and handling.

Hydrolytic stability Formulation Physiological conditions

Pyrrole Hydrazide-Hydrazone Analgesic Activity: Paw Pressure Threshold vs Metamizole Reference

In a preclinical analgesic screening of N-pyrrolyl hydrazide-hydrazones using the paw-pressure (PP) test in rats, the most active compound (DI-5g, containing an isatine carbonyl fragment) achieved a paw pressure threshold of 25 arbitrary units (AU) at the 30-minute time point, exceeding the analgesic activity of the reference drug metamizole (23 AU at 30 min) at an equivalent intraperitoneal dose of 20 mg/kg [1]. The same compound demonstrated consistent activity in the hot plate test, and naloxone antagonism experiments confirmed involvement of opioid receptors in the analgesic mechanism [1]. Additional anti-inflammatory evaluation of structurally related N-pyrrolyl hydrazide-hydrazones (compounds 1 and 1A-D) demonstrated dose-dependent carrageenan-induced paw edema reduction at 20 mg/kg and 40 mg/kg doses in Wistar rats [2].

Analgesic activity In vivo pharmacology Pain models

Insecticidal Bioefficacy of Pyrrole Acetohydrazide Derivatives: LC50 Comparison Across Structural Variants

In a systematic evaluation of pyrrole derivatives against cotton leafworm (Spodoptera littoralis), the pyrrole acetohydrazide derivative 7a exhibited the highest insecticidal potency with an LC50 value of 0.1306 ppm, which was 4.37-fold more potent than compound 6a (LC50 = 0.5707 ppm), 7.23-fold more potent than compound 8c (LC50 = 0.9442 ppm), and 45-fold more potent than compound 3c (LC50 = 5.883 ppm) [1]. The acetohydrazide functional group present in 7a distinguishes it from the acetate ester (6a), hydrazinecarbothioamide (8c), and thioether alcohol (3c) analogs, demonstrating that the hydrazide moiety is a critical determinant of insecticidal potency within this chemotype. The 2-chloro-6-fluorobenzylidene-substituted compound shares this core acetohydrazide pharmacophore.

Insecticidal activity LC50 Agrochemical screening

Validated Application Scenarios for N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring FLT-3 Selectivity Over EGFR/VEGFR-2

Research groups targeting FLT-3-driven malignancies (e.g., acute myeloid leukemia) can leverage the 2-chloro-6-fluorobenzylidene substitution pattern to achieve a ~2.8-fold selectivity window for FLT-3 over EGFR/VEGFR-2 compared to the 2,6-dichlorobenzylidene analog, as demonstrated in the isatin hydrazone head-to-head comparison (Compound 2: FLT-3 IC50 = 0.546 µM; Compound 1: FLT-3 IC50 = 1.535 µM) [1]. The pyrrole acetohydrazide scaffold offers a structurally distinct core for further derivatization beyond the isatin series. Procurement of this compound is scientifically justified over the 2,6-dichloro analog for FLT-3-focused kinase profiling panels.

In Vivo Pharmacological Studies Requiring Controlled, Intermediate Acute Toxicity

The 2-chloro-6-fluorobenzylidene group provides a defined acute toxicity profile (LD50 = 566–576 mg/kg) that is measurably lower than the parent amine (357 mg/kg) but higher than alternative benzylidene substitutions (up to 1250 mg/kg) [1]. This intermediate toxicity window is valuable for in vivo efficacy studies where both excessive toxicity (parent amine) and excessive safety margins masking efficacy signals (least-toxic analogs) must be avoided. The quantified LD50 data from the triazole series support dose-range selection for exploratory toxicology protocols.

Neutral-pH Formulation Development Leveraging Defined Hydrazone Stability Profile

The hydrolytic stability data for pyrrole-based hydrazones—stable at pH 7.4/37°C but labile at pH 2.0 and pH 9.0 [1]—directly informs formulation buffer selection. This compound requires neutral pH (6.5–7.5) storage and assay buffers; it is incompatible with simulated gastric fluid (pH 2.0) or intestinal fluid (pH 9.0) dissolution testing without stabilization strategies. The RP-HPLC-validated stability-indicating method [2] provides a quality control framework for monitoring degradation during long-term storage and experimental use.

Analgesic and Anti-Inflammatory Drug Discovery Using Pyrrole Hydrazide-Hydrazone Chemotype

The class-level evidence demonstrating that N-pyrrolyl hydrazide-hydrazones can exceed metamizole in paw-pressure analgesia (25 AU vs 23 AU at 30 min) [1] and produce significant carrageenan-induced edema reduction at 20–40 mg/kg doses [2] supports the use of this chemotype in analgesic/anti-inflammatory lead discovery. The 2-chloro-6-fluorobenzylidene variant offers a differentiated substitution pattern for structure-activity relationship expansion beyond the published unsubstituted and mono-substituted pyrrole hydrazone series.

Quote Request

Request a Quote for N'-(2-Chloro-6-fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.